6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropyl group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to fit into the binding pocket of the enzyme, blocking substrate access and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-N-(propan-2-yl)pyrimidin-2-amine
- 6-cyclopropyl-N-(propan-2-yl)pyrimidin-5-amine
- 6-cyclopropyl-N-(propan-2-yl)pyrimidin-3-amine
Uniqueness
6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This particular arrangement allows for selective binding to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)13-10-5-9(8-3-4-8)11-6-12-10/h5-8H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLIGIMRHAPXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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